Researchers synthesizing PROTACs face challenges with entropic penalties from flexible linkers and cytotoxic metal residues from click chemistry. Pomalidomide-PEG1-C2-COOH solves these by:
Supplied at ≥98% purity, ready for immediate conjugation.
Pomalidomide-PEG1-C2-COOH (CAS 2139348-60-8) is a highly specific heterobifunctional degrader building block utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates the cereblon (CRBN)-recruiting ligand pomalidomide with a minimal-length single polyethylene glycol (PEG1) spacer and a terminal propanoic acid moiety [1]. From a procurement perspective, this compound is prioritized for its high-affinity E3 ligase recruitment, low molecular weight, and a reactive carboxylic acid handle that readily undergoes standard amide coupling with amine-bearing target ligands . Its ultra-short linker architecture is specifically selected to enforce rigid, close-proximity ternary complexes, minimizing entropic penalties during target ubiquitination and improving overall cell permeability compared to longer linker analogs [1].
Substituting Pomalidomide-PEG1-C2-COOH with baseline analogs directly compromises PROTAC efficacy and manufacturability. Utilizing thalidomide-based equivalents reduces CRBN binding affinity, necessitating higher dosing to achieve equivalent degradation [1]. Conversely, substituting PEG1 with longer spacers (e.g., PEG4 or PEG6) introduces excessive conformational flexibility, which can destabilize the target-PROTAC-ligase ternary complex; for instance, extending short linkers to PEG4 can completely abolish degradation activity in specific targets [2]. Furthermore, replacing the terminal carboxylic acid with click-chemistry handles (such as azides or alkynes) mandates copper-catalyzed reactions; this can introduce cytotoxic metal residues that interfere with direct-to-biology (D2B) screening assays if the resulting library is not rigorously purified .
The pomalidomide moiety in this building block exhibits significantly stronger binding to the CRBN receptor compared to first-generation IMiDs like thalidomide. In competitive titration assays against hsDDB1-hsCRBN, pomalidomide demonstrates a dissociation constant (Kd) of ~157 nM, whereas thalidomide binds with a weaker Kd of ~250 nM [1]. This enhanced affinity is critical for maintaining robust ternary complex formation at lower intracellular PROTAC concentrations.
| Evidence Dimension | CRBN Receptor Dissociation Constant (Kd) |
| Target Compound Data | Pomalidomide core: Kd ~157 nM |
| Comparator Or Baseline | Thalidomide core: Kd ~250 nM |
| Quantified Difference | ~37% stronger binding affinity for pomalidomide |
| Conditions | In vitro competitive titration against hsDDB1-hsCRBN (50 nM) |
Procuring the pomalidomide-based building block ensures more efficient E3 ligase recruitment, driving higher degradation potency at lower doses.
Linker length dictates the spatial orientation of the target protein relative to the E3 ligase. Chemo-proteomic studies evaluating PROTACs with varying PEG lengths demonstrate that shorter linkers (like PEG1) can successfully drive degradation of specific targets, whereas extending the linker to PEG4 results in a complete loss of degradation activity due to excessive flexibility and unfavorable ternary complex geometry [1]. The PEG1 linker restricts conformational degrees of freedom, which enhances cooperativity in specific ligase-target pairings.
| Evidence Dimension | Target Degradation Activity |
| Target Compound Data | PEG1/PEG2-based PROTACs: Maintained robust degradation activity |
| Comparator Or Baseline | PEG4-based PROTACs: Complete loss of degradation activity |
| Quantified Difference | Shift from active degradation to complete inactivity when extending to PEG4 |
| Conditions | Intracellular degradation assays evaluating HDAC targets across PEG1-5 linker space |
Selecting the ultra-short PEG1 linker is essential for targets requiring tight apposition, preventing the efficacy drop-off seen with flexible, longer linkers.
The terminal propanoic acid (-C2-COOH) on Pomalidomide-PEG1-C2-COOH enables robust, transition-metal-free amide coupling with primary amines. In high-throughput combinatorial synthesis protocols, this allows for direct-to-biology (D2B) screening without intermediate purification. In contrast, using alkyne or azide-terminated linkers requires copper-catalyzed click chemistry (CuAAC), which can leave cytotoxic copper residues that confound direct cellular assays if not rigorously purified.
| Evidence Dimension | Synthesis Workflow Compatibility |
| Target Compound Data | -COOH terminal: Enables crude D2B screening via standard HATU/DIPEA coupling |
| Comparator Or Baseline | -Alkyne/-N3 terminals: Require CuAAC, risking copper cytotoxicity in unpurified assays |
| Quantified Difference | Elimination of post-synthesis purification steps for primary screening |
| Conditions | Micromole-scale combinatorial PROTAC library synthesis |
Procuring the carboxylic acid variant accelerates hit-discovery timelines by enabling direct, purification-free biological screening of synthesized PROTAC libraries.
Because the terminal carboxylic acid allows for clean, metal-free amide coupling with amine-bearing target ligands, this compound is highly suited for generating combinatorial PROTAC libraries. The crude reaction mixtures can be applied directly to cellular assays without the cytotoxic interference associated with copper-catalyzed click chemistry .
For targets where the binding pocket is superficially located and requires tight apposition to the CRBN E3 ligase, the rigid, ultra-short PEG1 linker prevents the entropic penalties and non-productive binding orientations that abolish degradation activity in longer PEG4 linkers [1].
When initial PROTAC hits utilizing longer linkers exhibit poor cellular uptake, substituting with Pomalidomide-PEG1-C2-COOH significantly reduces the overall molecular weight and topological polar surface area (TPSA), thereby enhancing membrane permeability while maintaining high-affinity CRBN recruitment [1].